molecular formula C19H21N3O5S B2655217 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1040666-00-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2655217
CAS RN: 1040666-00-9
M. Wt: 403.45
InChI Key: ZTKYZHZTZKJNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common structure in many bioactive molecules .


Synthesis Analysis

The synthesis of similar benzo[d][1,3]dioxole-type compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzo[d][1,3]dioxole moiety, a tetrahydrothiophene ring, and a tetrahydrocyclopenta[c]pyrazole ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve palladium-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Further reactions might include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its derivatives have been synthesized and characterized to understand their molecular structure and properties. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative and analyzed its structure through X-ray crystallography, highlighting the compound's conformation and molecular interactions within crystals. This study also explored the compound's thermal stability and electronic structure, offering insights into its potential applications in material science and pharmacology (Kumara et al., 2018).

Antimicrobial and Antifungal Activities

Research has also investigated the antimicrobial and antifungal potential of pyrazole derivatives. For example, Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting these compounds' potential in developing new antibacterial agents (Palkar et al., 2017).

Antiproliferative and Anticancer Properties

Some derivatives have shown moderate inhibitory effects on tumor cell lines, suggesting their potential use in cancer research. For example, Popsavin et al. (2002) synthesized C-nucleosides with modified sugar moieties, showing selective cytotoxic activity against certain cancer cells, indicating these compounds' potential as anticancer agents (Popsavin et al., 2002).

Herbicidal Activity

Research into the herbicidal activity of pyrazole-4-carboxamide derivatives by Ohno et al. (2004) revealed that certain substitutions at the pyrazole ring can significantly enhance herbicidal efficacy against various weeds, indicating these compounds' potential in agricultural applications (Ohno et al., 2004).

Molecular Interaction Studies

Investigations into the molecular interactions of these compounds, such as the study by Shim et al. (2002) on the antagonist interaction with the CB1 cannabinoid receptor, provide valuable information for drug design and development, especially in understanding receptor-ligand interactions (Shim et al., 2002).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c23-19(20-9-12-4-5-16-17(8-12)27-11-26-16)18-14-2-1-3-15(14)21-22(18)13-6-7-28(24,25)10-13/h4-5,8,13H,1-3,6-7,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKYZHZTZKJNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.